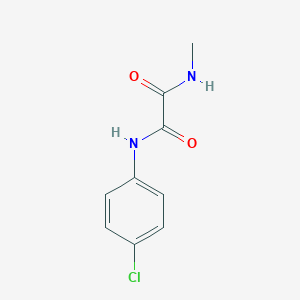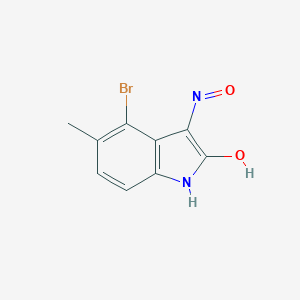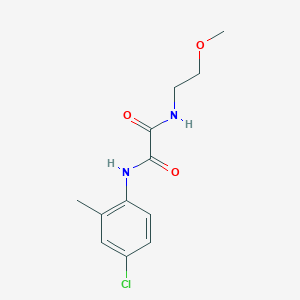![molecular formula C20H13IN2O2 B400503 N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B400503.png)
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole core. One common method involves the cyclization of 2-aminophenol with aldehydes, ketones, or acids under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The iodination of the benzamide moiety can be achieved using iodine or iodinating agents under suitable conditions.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated or hydrogenated products. Substitution reactions can result in various functionalized benzoxazole derivatives.
Scientific Research Applications
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzooxazol-2-yl-phenyl)-isobutyramide: Similar structure but with an isobutyramide group instead of an iodo-benzamide group.
2-Amino benzoxazole: A simpler benzoxazole derivative used as a precursor in the synthesis of more complex compounds.
Uniqueness
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C20H13IN2O2 |
|---|---|
Molecular Weight |
440.2g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide |
InChI |
InChI=1S/C20H13IN2O2/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24) |
InChI Key |
GDCVTBJSAYVXFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)I |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400421.png)
![N-[4-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B400422.png)
![N-[4-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B400423.png)
![2-(4-bromoanilino)-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400425.png)
![2-(3-methylanilino)-5-[(2-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400427.png)


![Bis(1-methylethyl) (2,4-dichlorophenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methylphosphonate](/img/structure/B400432.png)

![4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B400435.png)



![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400442.png)
